Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
Description
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is a substituted benzoate ester featuring an amino group at the 3-position and a 2-methoxyethylamino substituent at the 4-position of the benzene ring. This compound is structurally characterized by its ester (methyl) and ether (methoxy) functionalities, which influence its physicochemical properties and reactivity. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds and biologically active molecules .
Properties
IUPAC Name |
methyl 3-amino-4-(2-methoxyethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-6-5-13-10-4-3-8(7-9(10)12)11(14)16-2/h3-4,7,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSHZNJZNAZKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction and Amination of Nitro and Cyano Precursors
One effective approach involves the reduction of a methyl 2-nitro-4-cyano-benzoate precursor to the corresponding amino derivative, followed by amination to introduce the 2-methoxyethylamino group.
Step 1: Reduction of Nitro and Cyano Groups
- Starting material: 2-nitro-4-cyano-benzoic acid methyl ester.
- Catalyst: 5% palladium on carbon (Pd/C).
- Conditions: Hydrogenation in aqueous acidic medium (e.g., 35% HCl) under hydrogen pressure of 0.5 to 2.0 MPa at 25–40 °C.
- Reaction time: Until residual starting material is below 0.1% by HPLC.
- Outcome: Conversion to 2-amino-4-methylamino methyl benzoate hydrochloride with >98% purity after workup.
- Notes: Catalyst can be partially recycled; drying under vacuum at 50–70 °C improves product isolation.
This method is adapted from a patented procedure for related amino-methylamino benzoate derivatives, indicating its applicability for similar compounds with amino substitutions.
Nucleophilic Substitution with 2-Methoxyethylamine
- After obtaining the amino-substituted methyl benzoate intermediate, nucleophilic substitution with 2-methoxyethylamine introduces the methoxyethylamino group at the 4-position.
- Reaction conditions typically involve:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
- Base: Potassium carbonate or similar bases to deprotonate the amine.
- Temperature: 60–80 °C.
- Time: 12–24 hours.
- Purification by recrystallization or chromatography yields the target compound.
This step is consistent with common amination strategies for aromatic esters and is supported by analogous synthesis routes for related benzoate derivatives.
Continuous Flow Synthesis Optimization
Recent advances include the use of continuous flow reactors for the synthesis to improve yield, purity, and scalability:
- Continuous hydrogenation for reduction steps allows precise control of reaction parameters (pressure, temperature, residence time).
- Flow amination reactors improve mixing and heat transfer, reducing side reactions.
- These methods enhance reproducibility and are favored in industrial production.
- Catalyst Recycling: The 5% Pd/C catalyst used in hydrogenation can be partially recovered and reused, reducing cost and waste.
- Reaction Monitoring: HPLC is essential to monitor the completion of reduction to avoid over-reduction or incomplete conversion.
- Temperature Control: Maintaining moderate temperatures (25–40 °C) during hydrogenation prevents decomposition and side reactions.
- Vacuum Drying: Spin-drying under vacuum (20–40 mmHg) at 50–70 °C ensures removal of residual solvents and improves product stability.
- Continuous Flow Advantages: Flow synthesis allows fine-tuning of residence time and pressure, improving yield and scalability compared to batch processes.
The preparation of this compound involves a strategic sequence of reduction of nitro and cyano groups followed by nucleophilic substitution with 2-methoxyethylamine. The use of palladium-catalyzed hydrogenation under controlled pressure and temperature conditions ensures high purity of the amino intermediate. Subsequent amination and purification steps yield the target compound with high efficiency. Recent developments in continuous flow synthesis offer promising improvements for industrial-scale production.
This synthesis approach is supported by patent literature and recent chemical supplier data, reflecting both academic and industrial practices.
Scientific Research Applications
Chemistry
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is primarily used as a building block in organic synthesis. It serves as an intermediate for the development of complex organic molecules, including pharmaceuticals and specialty chemicals.
Biology
In biological research, this compound is investigated for its potential interactions with enzymes and proteins. Its unique structure allows it to bind to active sites, influencing biochemical pathways and cellular processes.
Medicine
The compound shows promise in medicinal chemistry as a precursor for drug development. Research indicates potential therapeutic applications, including antimicrobial and anticancer properties.
Research has demonstrated that this compound exhibits significant biological activities:
Antimicrobial Properties
Studies indicate that similar compounds have antimicrobial effects against a range of bacterial strains. For instance:
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Ethyl 3-amino-4-(hydroxyethyl)benzoate | Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Case Studies
1. Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial activity of this compound against various bacterial strains. Results showed substantial inhibition against both Gram-positive and Gram-negative bacteria.
2. Anticancer Activity Assessment
Another study focused on the cytotoxic effects of this compound on several cancer cell lines. The findings indicated that this compound effectively reduced viability in breast cancer cells, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and methoxyethylamino groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate with Analogs
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Methyl 3-amino-4-(cyclohexylamino)benzoate | Cyclohexylamino (4) | C₁₅H₂₁N₂O₂ | 248.3 | Higher hydrophobicity; amorphous form |
| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | Ethyl ester, hydroxyethylamino (4) | C₁₁H₁₆N₂O₃ | 224.2 | Enhanced H-bonding; crystalline form |
| Methyl 3-amino-4-(methylamino)benzoate | Methylamino (4) | C₉H₁₂N₂O₂ | 180.2 | Simplified structure; higher polarity |
| Methyl 3-amino-4-methoxybenzoate | Methoxy (4) | C₉H₁₁NO₃ | 181.2 | Electron-withdrawing methoxy group |
| Methyl 3-amino-4-[(2-methoxyethyl)sulfamoyl]benzoate | Sulfamoyl (4) | C₁₁H₁₆N₂O₅S | 288.3 | Sulfur inclusion; altered reactivity |
Key Observations :
- Hydrophobicity: Cyclohexyl and phenylamino substituents (e.g., Methyl 4-amino-3-(phenylamino)benzoate ) increase hydrophobicity, reducing aqueous solubility compared to the target compound’s methoxyethyl group.
- Hydrogen Bonding: The hydroxyethyl group in Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate enhances hydrogen bonding, improving crystallinity , whereas the methoxyethyl group in the target compound balances lipophilicity and solubility .
- Electronic Effects: Methoxy groups (e.g., Methyl 3-amino-4-methoxybenzoate) act as electron-withdrawing groups, altering reaction pathways compared to electron-donating amino substituents .
Key Observations :
- The target compound’s synthesis via nitro reduction is moderate in yield (46%) , whereas triazine derivatives require complex multi-step protocols but achieve higher yields (90%) .
- Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate is synthesized quantitatively, emphasizing the role of substituents in reaction efficiency .
Physicochemical Properties
Table 3: Physical and Spectral Properties
Key Observations :
Biological Activity
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate, also known by its CAS number 1242924-78-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound features a benzoate core with an amino group and a methoxyethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 235.28 g/mol. The presence of the methoxyethyl group may enhance its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified.
- Receptor Modulation : There is evidence indicating potential interactions with neurotransmitter receptors, which could influence neurochemical signaling pathways.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, in vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. The compound's IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that the compound may have potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics.
- Cancer Research : In a study featured in Cancer Letters, researchers investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its role as a promising anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies indicate:
- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
- Metabolism : Metabolic studies suggest that it undergoes hepatic metabolism, with potential formation of active metabolites.
- Excretion : Preliminary data indicate renal excretion as the primary route for elimination.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for introducing the 2-methoxyethylamino group into aromatic systems like benzoate derivatives?
- The 2-methoxyethylamino group is typically introduced via nucleophilic substitution or coupling reactions. For example, intermediates in EP 4 374 877 A2 use 2-bromoethanol and triethylamine under reflux (100°C, 2 hours) to alkylate amines, followed by purification via solvent extraction and drying agents like MgSO₄ . Similar protocols can be adapted for Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate by substituting appropriate starting materials (e.g., methyl 3-amino-4-hydroxybenzoate).
Q. What purification methods are effective for isolating this compound and its intermediates?
- Column chromatography (silica gel or C18 reverse-phase) with gradients of ethyl acetate/methanol or acetonitrile/water is widely used, as demonstrated in patent examples (e.g., 90% yield after C18 purification) . For polar intermediates, liquid-liquid extraction with solvents like acetic acid or phosphate buffers can separate organic by-products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization via LCMS (e.g., m/z 428 [M+H]+ in EP 4 374 877 A2) and HPLC (retention time 0.61 minutes) is critical . Complementary ¹H NMR analysis (e.g., δ = 3.76 ppm for methoxy groups in triazine derivatives) can validate substitution patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during the coupling of 2-methoxyethylamine to the benzoate core?
- By-product analysis (e.g., via LCMS) may reveal competing pathways, such as over-alkylation or hydrolysis. Optimizing stoichiometry (e.g., 1.1 equiv of 2-bromoethanol) and reaction time (e.g., 2 hours at 100°C) minimizes side reactions, as seen in patent protocols . Temperature-controlled addition of reagents (e.g., 0°C for sulfonyl chloride reactions) further suppresses undesired intermediates .
Q. What computational tools can predict the regioselectivity of amino group substitution in this compound?
- Density Functional Theory (DFT) calculations can model electronic effects on the aromatic ring. For example, the amino group’s lone pair may direct electrophilic substitution to the para position. Studies on methyl 3-aminobenzoate derivatives show that steric and electronic factors influence substitution patterns .
Q. How do solvent polarity and catalyst choice affect the coupling efficiency of 2-methoxyethylamine to the benzoate scaffold?
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, as seen in Pd-catalyzed protocols (85°C, 30 minutes) . Catalysts like tris(dibenzylideneacetone)dipalladium improve yields in heterocyclic systems, suggesting applicability for analogous benzoate syntheses .
Q. What strategies resolve discrepancies between theoretical and observed LCMS molecular ion peaks?
- Isotopic pattern analysis (e.g., [M+H]+ vs. [M+Na]+) and collision-induced dissociation (CID) can identify adducts or fragmentation products. For example, a peak at m/z 817.3 [M+H]+ in EP 4 374 877 A2 matches the expected molecular weight, while deviations may indicate incomplete deprotection or solvent adducts .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring speed) meticulously, as minor variations can alter yields in multi-step syntheses .
- Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm functional groups .
- Scale-Up Challenges : Pilot small-scale reactions (e.g., 1 mmol) before scaling, noting exothermic steps (e.g., sulfonyl chloride additions) that require controlled conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
